(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate
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Overview
Description
(8-Methyl-8-azabicyclo[321]octan-3-yl) 2-methylpropanoate is a chemical compound that belongs to the class of tropane alkaloids This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a nitrogen-containing heterocycle
Preparation Methods
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This can be achieved through various methodologies, including the use of chiral catalysts and reagents to control the stereochemistry during the formation of the bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of other complex molecules, particularly in the field of drug discovery . In biology and medicine, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate is studied for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals that target specific biological pathways . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate involves its interaction with specific molecular targets in the body. This compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system . By binding to these receptors, it can modulate the activity of neurotransmitters, leading to various physiological effects. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase, which increases the levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the presence of additional functional groups or heteroatoms. The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with cholinergic receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
UAINLAXRDPKCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CC2CCC(C1)N2C |
Origin of Product |
United States |
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